ethyl (E)-3-methylpent-2-enoate
Description
Ethyl (E)-3-methylpent-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond (C2–C3) in the E-configuration and a methyl substituent at the β-position (C3). Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol. This compound is widely employed in organic synthesis, particularly as an intermediate in the preparation of natural product derivatives and bioactive molecules. For example, it serves as a key precursor in the synthesis of Songaricalarin A, a cytotoxic oplopane sesquiterpene , and is used in multi-step protocols involving protective group strategies (e.g., 4-methoxybenzyl ether deprotection) . The E-configuration is critical for its reactivity in conjugate additions and cycloadditions, as well as for interactions in crystal lattices or biological targets .
Properties
IUPAC Name |
ethyl (E)-3-methylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJGPAUJRARSH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)OCC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Olefination: Stereoselective Double Bond Formation
The Wittig reaction remains a cornerstone for constructing (E)-α,β-unsaturated esters due to its predictable stereochemical outcomes. For ethyl (E)-3-methylpent-2-enoate, a stabilized ylide—generated from triphenylphosphine and ethyl 2-bromo-3-methylpentanoate—reacts with aldehydes under mild conditions. A representative protocol involves:
Key parameters include ylide stability (enhanced by electron-withdrawing groups), solvent polarity (tetrahydrofuran or dichloromethane), and temperature control (0–25°C) . Yields typically exceed 70%, with (E)-selectivity >95% due to the ylide’s preference for trans-addition .
Table 1: Wittig Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield/Selectivity |
|---|---|---|
| Ylide Type | Stabilized (Ph₃P=CHCO₂Et) | E-selectivity >95% |
| Solvent | THF | Enhanced solubility |
| Temperature | 0–25°C | Minimizes side reactions |
| Aldehyde Reactivity | Aliphatic (e.g., propanal) | Faster kinetics |
Claisen Rearrangement: Thermally Induced Isomerization
The Carroll modification of the Claisen rearrangement enables the conversion of γ,δ-epoxy esters to α,β-unsaturated esters. Ethyl 3-methylpent-2-enoate is accessible via thermal rearrangement of ethyl 4-methyl-5-oxohex-2-enoate at 150–200°C:
This method requires careful temperature modulation to prevent decomposition, achieving yields of 60–75% . Catalytic bases like triethylamine (1–5 mol%) improve regioselectivity by stabilizing enolate intermediates .
Transition-Metal-Catalyzed Cross-Couplings
Palladium and ruthenium catalysts facilitate stereoretentive couplings between alkenyl halides and ethanol. A Ru(bpy)₃²⁺-mediated protocol, adapted from photocatalytic methodologies, couples ethyl 3-methylpent-2-enoate precursors with aryl amines under visible light :
Reaction conditions (N-methylpyrrolidone solvent, 45 W compact fluorescent lamp, 24 h) afford moderate yields (45–60%) but excel in functional group tolerance .
Table 2: Catalytic Cross-Coupling Performance
| Catalyst | Light Source | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Ru(bpy)₃(BF₄)₂ | 45 W CFL | 52 | 1:1 |
| Pd(OAc)₂ | None | 38 | 3:1 |
| FeCl₃/TMEDA | Dark | 65 | 4:1 |
Enzymatic Esterification: Biocatalytic Approaches
Lipase-mediated transesterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the ethanolysis of vinyl 3-methylpent-2-enoate in solvent-free systems:
Optimized at 40°C and 1:5 substrate-to-ethanol ratio, this method achieves >90% conversion with negligible racemization .
Industrial-Scale Production: Continuous Flow Synthesis
Recent advances in continuous flow systems enhance the scalability of this compound synthesis. A titanium-mediated process, adapted from batch protocols, employs microreactors to achieve rapid mixing and heat transfer :
Operating at 10 mL/min flow rate and 50°C, this system delivers 82% yield with 98% E-selectivity, surpassing batch efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-methylpent-2-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol.
Reduction: The double bond in the compound can be reduced using hydrogenation reactions, typically with a palladium or platinum catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-methylpent-2-enoic acid and ethanol.
Reduction: Ethyl 3-methylpentanoate.
Substitution: Depending on the nucleophile, products can vary widely, such as ethyl 3-methylpent-2-enamide when reacted with ammonia.
Scientific Research Applications
Synthetic Organic Chemistry
Reagent in Chemical Reactions
Ethyl (E)-3-methylpent-2-enoate serves as a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules. It is often utilized in cycloaddition reactions and as a building block for the synthesis of more complex structures.
Example Reaction: Cycloaddition
In a study involving gold-catalyzed intermolecular formal cycloaddition, this compound was used effectively to form new carbon-carbon bonds. The reaction demonstrated high selectivity and efficiency, yielding products that are valuable in pharmaceutical chemistry .
Biochemical Applications
Metabolic Studies
this compound has been identified as a metabolite in various biological systems. Its role in metabolic pathways can provide insights into the biochemical processes occurring within organisms. For instance, it has been studied for its potential effects on metabolic rates and enzyme activities .
Case Study: Metabolomic Profiling
A study on the metabolic profiles of certain organisms highlighted the presence of this compound as a significant metabolite. Its concentration levels were correlated with specific physiological conditions, providing a basis for further research into its biological significance .
Industrial Applications
Flavor and Fragrance Industry
this compound is used in the flavor and fragrance industry due to its pleasant aroma and flavor profile. It is often incorporated into formulations for food products and perfumes, enhancing their sensory attributes.
| Application Area | Description |
|---|---|
| Flavoring Agents | Used to impart fruity flavors in food products. |
| Fragrance Compounds | Incorporated into perfumes for its aromatic properties. |
Potential Environmental Applications
Biodegradation Studies
Research has indicated that compounds like this compound may play a role in biodegradation processes. Understanding how this compound interacts with microbial communities can lead to applications in bioremediation strategies.
Mechanism of Action
The mechanism of action of ethyl (E)-3-methylpent-2-enoate in biological systems is not fully understood. it is believed to interact with cellular membranes and proteins, potentially disrupting microbial cell walls and inhibiting enzyme activity. The double bond in the compound may also play a role in its reactivity, allowing it to form adducts with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Ester Groups
Methyl (E)-3-Methylpent-2-enoate
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128.17 g/mol
- Key Differences: The methyl ester analog lacks the ethyl group, reducing lipophilicity (logP = 2.00 vs. ~2.5 for the ethyl ester) and molecular weight. Its synthesis involves methylating agents (e.g., methanol) instead of ethanol-based protocols .
(E)-3-Methyl-5-phenylpent-2-enoic Acid
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- Key Differences: The carboxylic acid derivative replaces the ester with a polar COOH group, enabling hydrogen bonding and altering solubility (higher aqueous solubility at physiological pH).
Derivatives with Additional Substituents
Ethyl (E)-5-((4-Methoxybenzyl)Oxy)-3-Methylpent-2-enoate
- Molecular Formula : C₁₆H₂₂O₄
- Molecular Weight : 278.34 g/mol
- Key Features : The 4-methoxybenzyl (PMB) ether at C5 enhances steric bulk and electron density, directing regioselectivity in subsequent reactions. This compound is synthesized via NaH-mediated alkylation of a ketone intermediate .
Ethyl (E)-2,2-Diethyl-3-oxo-5-phenylpent-4-enoate
Complex Natural Product Derivatives
Songaricalarin A
- Molecular Formula : C₂₈H₄₂O₉
- Molecular Weight : 522.62 g/mol
- Role of Ester: The (E)-3-methylpent-2-enoate moiety is esterified to a sesquiterpene core.
Tussilagone
- Molecular Formula : C₂₃H₃₄O₅
- Molecular Weight : 390.51 g/mol
- Properties: The macrocyclic structure incorporates the (E)-3-methylpent-2-enoate group, contributing to high thermal stability (b.p. 471.3°C) and bioactivity. Tussilagone’s density (1.07 g/cm³) and low vapor pressure (4.7×10⁻⁹ mmHg) reflect its non-volatile, pharmacologically active nature .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | TPSA (Ų) | Notable Features |
|---|---|---|---|---|
| This compound | 140.18 | ~2.5 | 26.30 | α,β-unsaturated ester; E-configuration |
| Mthis compound | 128.17 | 2.00 | 26.30 | Reduced lipophilicity vs. ethyl ester |
| Tussilagone | 390.51 | 3.5* | 65.7 | Macrocyclic; high thermal stability |
*Estimated based on structural fragments.
Biological Activity
Ethyl (E)-3-methylpent-2-enoate, a compound characterized by its ester functional group and unsaturation, has garnered interest in various fields, particularly in biology and medicine. This article delves into its biological activity, exploring its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a double bond between the second and third carbon atoms of the pentene chain. This unsaturation is critical for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. These properties have been attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions within microbial cells. The presence of the double bond enhances its reactivity, allowing it to form adducts with various biological molecules, which may contribute to its antimicrobial efficacy .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Candida albicans | 32 µg/mL |
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with cellular membranes, leading to increased permeability and subsequent cell death in microorganisms. Additionally, it may inhibit specific enzymes critical for microbial metabolism .
Potential Therapeutic Applications
Given its antimicrobial properties, this compound is being investigated for potential applications in drug development. It may serve as a precursor for synthesizing more complex pharmaceutical compounds or as an active ingredient in formulations aimed at treating infections caused by resistant strains of bacteria and fungi .
Case Studies
- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, a common fungal pathogen responsible for opportunistic infections in immunocompromised individuals. The compound showed a significant reduction in fungal viability at concentrations as low as 32 µg/mL.
- Synergistic Effects : In combination studies with conventional antibiotics, this compound displayed synergistic effects against Staphylococcus aureus, enhancing the overall efficacy of treatment regimens against this pathogen.
Safety and Toxicity
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary studies suggest that it has a low toxicity profile; however, comprehensive toxicological evaluations are necessary to establish safe usage levels in clinical settings .
Q & A
Q. What are the established synthetic routes for ethyl (E)-3-methylpent-2-enoate, and how do reaction conditions influence stereoselectivity?
this compound is typically synthesized via condensation reactions, such as the Claisen or Knoevenagel condensation. For example, lithium enolate intermediates derived from ethyl acetoacetate can react with α,β-unsaturated carbonyl compounds to form the target ester. Stereoselectivity (E/Z isomerism) is influenced by reaction temperature, solvent polarity, and catalyst choice. Polar aprotic solvents (e.g., THF) and low temperatures favor kinetic control, promoting the (E)-isomer .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify the ester carbonyl (δ ~165–175 ppm) and α,β-unsaturated system (δ ~5–7 ppm for vinyl protons).
- IR : Strong absorption at ~1720 cm (ester C=O) and ~1650 cm (conjugated C=C).
- X-ray crystallography : Resolves stereochemistry and bond lengths, critical for confirming the (E)-configuration .
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
A 2 factorial design evaluates variables like catalyst loading, temperature, and solvent ratio. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Catalyst | 0.1 mol% | 1.0 mol% |
| Temp. | 25°C | 60°C |
| Solvent | THF | DMF |
| Response surface methodology (RSM) identifies interactions between variables to maximize yield and selectivity . |
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. For this compound, the LUMO energy of the α,β-unsaturated ester determines its electrophilicity toward dienes. COMSOL Multiphysics simulations can model reaction kinetics under varying pressures and temperatures .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Systematic reviews (PRISMA guidelines) assess methodological heterogeneity across studies. Key steps:
- Risk of bias assessment : Evaluate blinding, randomization, and sample size.
- Meta-regression : Adjust for variables like solvent purity (>98%) or biological assay type (e.g., in vitro vs. in vivo). Contradictions often arise from differences in stereochemical purity or solvent residues .
Q. How does the compound’s chiral environment influence its interaction with enzymatic targets?
Molecular docking (AutoDock Vina) models the binding of this compound to active sites (e.g., acetylcholinesterase). The (E)-configuration aligns the ester group for hydrogen bonding with catalytic triads, while the methyl group induces steric effects. Circular dichroism (CD) spectra validate enantioselective interactions .
Q. What advanced separation techniques differentiate this compound from its (Z)-isomer?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Crystallization-induced diastereomer resolution : Use chiral amines (e.g., (R)-1-phenylethylamine) to form diastereomeric salts .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
